molecular formula C6H11N5O B15273958 2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide

2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide

Cat. No.: B15273958
M. Wt: 169.19 g/mol
InChI Key: PQZKOHFPGGIZCN-UHFFFAOYSA-N
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Description

2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide can be achieved through multiple pathways. The choice of pathway and sequence of reagent introduction depends on the nucleophilicity of the amine used .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The triazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenated compounds or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional functional groups, while substitution reactions can introduce various alkyl or aryl groups to the triazole ring.

Scientific Research Applications

2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, depending on the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-(1-methyl-1H-1,2,4-triazol-5-yl)propanamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C6H11N5O

Molecular Weight

169.19 g/mol

IUPAC Name

2-amino-3-(2-methyl-1,2,4-triazol-3-yl)propanamide

InChI

InChI=1S/C6H11N5O/c1-11-5(9-3-10-11)2-4(7)6(8)12/h3-4H,2,7H2,1H3,(H2,8,12)

InChI Key

PQZKOHFPGGIZCN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC=N1)CC(C(=O)N)N

Origin of Product

United States

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